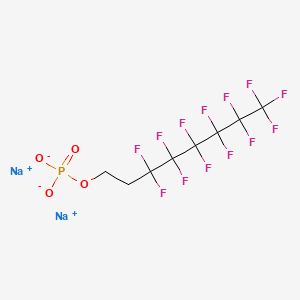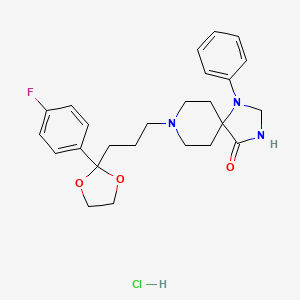![molecular formula C16H22BrN5O3 B13438051 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is a complex organic compound with a unique structure that includes a triazole ring and a quaternary ammonium group
Métodos De Preparación
The synthesis of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the formation of the ethylideneamino linkage. The final step involves the quaternization of the nitrogen atom to form the trimethylazanium group, followed by the addition of bromide to complete the compound.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, particularly at the ethylideneamino linkage, resulting in the formation of amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives and quaternary ammonium compounds. Compared to these, 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is unique due to its combination of a triazole ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 1,2,4-Triazole derivatives
- Quaternary ammonium salts
- Phenyl-substituted triazoles
This unique combination makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H22BrN5O3 |
|---|---|
Peso molecular |
412.28 g/mol |
Nombre IUPAC |
3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H22N5O3.BrH/c1-12(19-24-11-5-10-21(2,3)4)13-6-8-14(9-7-13)20-15(22)17-18-16(20)23;/h6-9H,5,10-11H2,1-4H3;1H/q+1;/p-1/b19-12-; |
Clave InChI |
XJCDGSZMNBXHLV-JHMJKTBASA-M |
SMILES isomérico |
C/C(=N/OCCC[N+](C)(C)C)/C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-] |
SMILES canónico |
CC(=NOCCC[N+](C)(C)C)C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


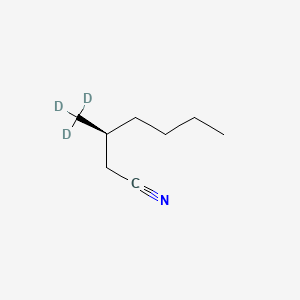
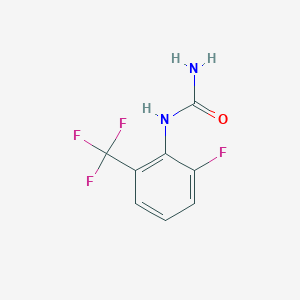
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
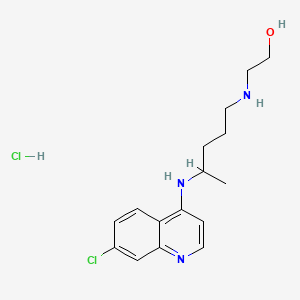
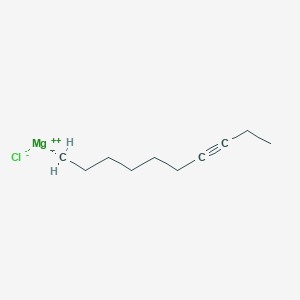
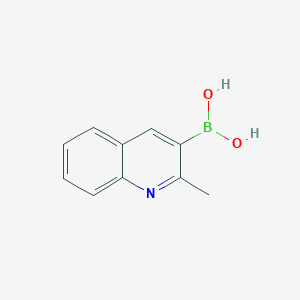
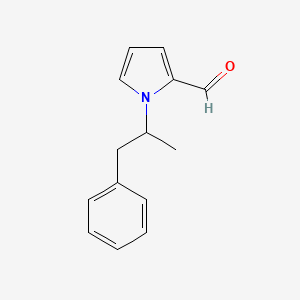
![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
